Ethyl 2-hydroxyvalerate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-5-6(8)7(9)10-4-2/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGTZMCASHTGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936595 | |
| Record name | Ethyl 2-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6938-26-7, 16179-36-5 | |
| Record name | Ethyl 2-hydroxypentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-hydroxyvalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6938-26-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-hydroxyvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of Ethyl 2 Hydroxyvalerate
Established Chemical Synthesis Routes
The traditional chemical synthesis of Ethyl 2-hydroxyvalerate primarily relies on well-established organic reactions. These methods offer reliable pathways to the target compound, often with high yields.
Esterification of 2-Hydroxyvaleric Acid with Ethanol
A primary and straightforward method for synthesizing this compound is the Fischer esterification of 2-hydroxyvaleric acid with ethanol. ontosight.ai This reaction involves heating the carboxylic acid and alcohol together, which results in the formation of the ester and water as a byproduct. chemguide.co.ukmasterorganicchemistry.com To drive the equilibrium towards the product side and achieve a higher yield of the ester, the reaction is typically conducted with an excess of the alcohol, which can also serve as the solvent. masterorganicchemistry.com
The general reaction is as follows:
2-Hydroxyvaleric Acid + Ethanol ⇌ this compound + Water
For smaller esters like this compound, the reaction mixture is gently heated, and the ester can be distilled off as it forms, taking advantage of its lower boiling point compared to the other components in the mixture. chemguide.co.uk
Acid catalysts play a crucial role in the esterification process by increasing the reaction rate. technoarete.org While the reaction can proceed without a catalyst, it is often slow and reversible. technoarete.org Concentrated sulfuric acid (H₂SO₄) is a commonly used catalyst for this purpose. chemguide.co.uk Other acids such as hydrochloric acid (HCl), tosic acid (TsOH), and solid acid catalysts like Dowex resins are also effective. masterorganicchemistry.comtechnoarete.org
The mechanism of acid-catalyzed esterification involves several key steps:
Protonation of the carbonyl oxygen: The acid catalyst donates a proton to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comoit.edu
Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.comoit.edu
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.comoit.edu
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water. masterorganicchemistry.comoit.edu
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.comoit.edu
The choice of catalyst can influence the reaction rate and yield. For instance, studies comparing different catalysts have shown that hydrochloric acid can lead to a faster reaction compared to other catalysts under similar conditions. technoarete.org
Table 1: Comparison of Catalysts in Esterification
| Catalyst Type | Catalyst Example | Key Characteristics |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Commonly used, provides good reaction rates. chemguide.co.ukmasterorganicchemistry.com |
| Homogeneous | Hydrochloric Acid (HCl) | Can catalyze reactions rapidly. technoarete.org |
| Homogeneous | Tosic Acid (TsOH) | An alternative strong acid catalyst. masterorganicchemistry.com |
| Heterogeneous | Dowex Resin | Solid acid catalyst, allows for easier separation from the reaction mixture. technoarete.org |
One-Pot Synthetic Approaches to this compound
One-pot synthesis offers a more efficient and streamlined approach by combining multiple reaction steps in a single reactor without isolating intermediates. This methodology is gaining traction for the production of valuable chemicals from renewable resources.
A notable one-pot synthesis involves the transformation of 2-furoic acid, a biomass-derived platform chemical, into ethyl valerate (B167501), where this compound is a key intermediate. doi.org This process typically involves a series of catalytic reactions.
In one such reported pathway, the conversion of 2-furoic acid over a bimetallic catalyst like CoPt@Co₃O₄-NC can lead to the formation of this compound. doi.org The yield of this compound as an intermediate can be influenced by the specific catalyst composition and reaction conditions. For example, in parallel experiments using a CoPt₀.₀₅@Co₃O₄-NC catalyst, yields of this compound were reported to be in the range of 24.4% to 26.0%. doi.org
Further research has explored the selective hydrogenolysis of 2-furancarboxylic acid to 5-hydroxyvaleric acid derivatives using supported platinum catalysts, highlighting the potential to control the reaction to favor specific intermediates like this compound. rsc.org
Table 2: Yield of this compound in One-Pot Synthesis from 2-Furoic Acid
| Catalyst | Starting Material | Intermediate Product | Reported Yield |
| CoPt₀.₀₅@Co₃O₄-NC | 2-Furoic Acid | This compound | 24.4% - 26.0% doi.org |
Enzymatic and Biocatalytic Synthesis of this compound
In addition to traditional chemical synthesis, enzymatic and biocatalytic methods are emerging as sustainable alternatives for the production of this compound. These methods often offer high selectivity and operate under milder reaction conditions.
Bioreactor-Based Production Systems
Bioreactors provide a controlled environment for carrying out biocatalytic transformations on a larger scale. While specific details on bioreactor-based production of this compound are not extensively detailed in the provided search results, the general principles of enzymatic synthesis are applicable.
Enzymes, such as lipases, can be used to catalyze the esterification of 2-hydroxyvaleric acid with ethanol. This approach can offer high enantioselectivity, which is crucial for applications where a specific stereoisomer of the compound is required. The industrial production of related compounds like (S)-2-hydroxyvaleric acid often utilizes biotechnological processes, including enzymatic resolutions. This suggests the feasibility of developing similar bioreactor-based systems for the synthesis of its ethyl ester.
The hydrolysis of this compound is catalyzed by esterases, which are enzymes that break down ester bonds. This reversible reaction implies that under the right conditions (e.g., in a non-aqueous medium or with removal of water), these same enzymes could be used for its synthesis in a bioreactor.
Exploration of Microorganisms for Biosynthesis
The biosynthesis of this compound can be accomplished through microbial fermentation. Certain microorganisms, such as Saccharomyces cerevisiae, naturally produce this ester as a volatile organic compound. The production can be enhanced by using engineered yeast strains with increased ester synthase activity, potentially boosting yields by 30–40% compared to wild-type strains.
Another approach involves the use of recombinant Escherichia coli strains. These microorganisms can be genetically modified to express pathways for the production of precursor molecules, which are then converted to the desired hydroxyvalerate. For instance, recombinant E. coli can be used to produce methyl ethyl ketone, which can then be further processed. google.com
Furthermore, research has explored the use of various bacteria for the production of polyhydroxyalkanoates (PHAs), which are polyesters that can include hydroxyvalerate units. nih.govnih.gov While not a direct synthesis of the ethyl ester, these biosynthetic pathways demonstrate the microbial capacity to produce the core hydroxyvalerate structure from various carbon sources, including glucose, propionate, and even waste streams. wikipedia.orgnih.govtudelft.nl The ethylmalonyl-CoA pathway has been identified as a key route for supplying propionyl-CoA, a precursor for poly-β-hydroxyvalerate (PHV) synthesis in certain bacteria. nih.gov
Synthesis of Related Compounds and Derivatives for Research
The versatile structure of this compound allows for its use as a starting material in the synthesis of various other compounds and derivatives with applications in research and industry.
Preparation of Ethyl 3-(aminomethyl)-2-hydroxypentanoate from this compound
Derivatives in Flavor and Fragrance Chemistry Research
This compound and its derivatives are of interest in the flavor and fragrance industry due to their characteristic fruity odors. cymitquimica.com Research in this area focuses on synthesizing new ester derivatives to explore a wider range of sensory properties. For instance, the enzymatic synthesis of ethyl valerate, a related compound with a green apple flavor, has been optimized using immobilized lipases. researchgate.net The synthesis of other flavor-active compounds, such as (5S)-3-hydroxy-4,5-dimethyl-2(5H)-furanone, also highlights the importance of hydroxy acid precursors in creating complex flavor profiles. google.com
Synthesis of Bio-based Polymers Incorporating Hydroxyvalerate Units
Hydroxyvalerate units, derived from precursors like this compound, are crucial monomers in the synthesis of biodegradable polymers. These bio-based polymers are gaining significant attention as sustainable alternatives to conventional plastics. mdpi.com
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is a well-known biodegradable and biocompatible thermoplastic polyester (B1180765). wikipedia.org It is a copolymer of 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyvalerate (B1259860) (3HV). nih.gov The synthesis of PHBV is primarily achieved through bacterial fermentation. wikipedia.org Various microorganisms, including Bacillus aryabhattai, Paracoccus denitrificans, and Ralstonia eutropha, are capable of producing PHBV when provided with suitable carbon sources. wikipedia.orgnih.gov Recombinant Escherichia coli strains have also been engineered to produce PHBV from glucose and propionate. nih.gov
The properties of PHBV, such as its flexibility and melting point, can be tailored by adjusting the ratio of 3HB to 3HV monomers. wikipedia.org An increase in the 3HV content generally leads to a decrease in crystallinity and melting temperature, resulting in a more flexible polymer. mdpi.comresearchgate.net
| Microorganism | Carbon Source(s) | Key Findings | Reference |
|---|---|---|---|
| Bacillus aryabhattai PHB10 | Propionic acid | Produced 2.8 g/L of PHBV, equivalent to 71.15% of cell dry mass. | nih.gov |
| Recombinant Escherichia coli | Glucose and propionate | Successfully synthesized P(3HB-co-3HV) copolymer. | nih.gov |
| Mixed Microbial Cultures (MMCs) | Fermented dairy manure | Produced PHBV with 3HV content between 16% and 24%. | mdpi.com |
| Cupriavidus necator | Various 3HV precursors | A promising strain for high 3HV yield. | mdpi.com |
To enhance the properties of PHBV and other polymers, chemical modifications using hydroxyvalerate derivatives are explored. These modifications aim to improve characteristics like mechanical strength, thermal stability, and hydrophilicity. nih.gov
One common method is graft copolymerization, where another monomer is grafted onto the PHBV backbone. For example, grafting 2-hydroxyethylmethacrylate (HEMA) onto PHBV films has been shown to decrease crystallinity and improve wettability. acs.org Another approach involves "click chemistry" to graft PHBV onto other polymers, such as pullulan, creating novel biomaterials with unique properties. mdpi.comresearchgate.net
Advanced Analytical Methodologies for Ethyl 2 Hydroxyvalerate
Chromatographic Techniques for Characterization and Quantification
Chromatographic methods are fundamental in separating and analyzing the components of a mixture. For ethyl 2-hydroxyvalerate and related polymers, several techniques are particularly valuable.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the identification and purity assessment of volatile compounds like this compound. researchgate.net In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification. researchgate.net
The purity of this compound can be determined by analyzing the gas chromatogram for the presence of any impurity peaks. scispace.com The relative area of the main peak corresponding to this compound against the total area of all peaks provides a quantitative measure of its purity. For instance, a purity of ≥97.0% is often required for specific applications. amerigoscientific.com GC-MS can also be used to identify and quantify residual monomers, initiators, and other small molecules in polymeric materials. researchgate.net
Experimental GC-MS data for this compound reveals characteristic peaks that aid in its identification. The top five peaks in the mass spectrum are typically observed at mass-to-charge ratios (m/z) of 43, 59, 29, 28, and 73. nih.gov
Table 1: GC-MS Data for this compound nih.gov
| Property | Value |
| Instrument Type | EI-B |
| Ionization Mode | Positive |
| Top 5 Peaks (m/z) | 43, 59, 29, 28, 73 |
This table summarizes the typical instrument parameters and major mass spectral peaks observed during the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile or thermally sensitive compounds. nih.gov In the context of polyesters derived from or containing hydroxyvalerate units, HPLC is an invaluable tool for determining the monomer composition. nih.govdiva-portal.org
The analysis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a related bioplastic, often employs HPLC. nih.govdiva-portal.org The method typically involves the hydrolysis of the polymer to its constituent monomers, which are then separated and quantified using an HPLC system equipped with a suitable detector, such as a UV detector. nih.govderpharmachemica.com The separation is commonly achieved on a reversed-phase column. derpharmachemica.comchula.ac.th This approach offers a faster and more environmentally friendly alternative to some traditional methods for quantifying monomer fractions in copolymers. nih.gov The accuracy and reliability of HPLC methods are often validated by comparison with established techniques like gas chromatography. nih.gov
The development of rapid HPLC methods allows for efficient analysis, with some procedures achieving baseline resolution of major components in a significantly reduced time frame compared to older methods. pan.olsztyn.pl
Size Exclusion Chromatography (SEC) for Polymer Characterization
Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. nih.gov This information is crucial as it directly influences the physical and mechanical properties of the polymeric material. google.com
In SEC, a polymer solution is passed through a column packed with porous beads. Larger polymer molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying degrees and therefore have a longer elution time. nih.gov The system is typically calibrated with well-characterized polymer standards, such as polystyrene, to relate elution time to molecular weight. google.com
For polyesters, SEC analysis provides key data on the number average molecular weight (Mn) and weight average molecular weight (Mw). researchgate.net The dispersity (Đ), which is the ratio of Mw to Mn, gives an indication of the breadth of the molecular weight distribution. nih.gov SEC is instrumental in studying the synthesis and degradation of polyesters, including those containing hydroxyvalerate units. nih.govfrontiersin.org
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound and its polymers. frontiersin.org
¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule and their neighboring atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the ethyl group, the propyl chain, the methine proton attached to the hydroxyl group, and the hydroxyl proton itself. nih.gov
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework. nih.gov In the context of polyesters, NMR is used to confirm the incorporation of monomers into the polymer chain and to determine the copolymer composition. google.com
Table 2: NMR Data for this compound nih.gov
| Spectroscopy Type | Instrument | Source of Sample |
| ¹H NMR | Varian CFT-20 | Not Specified |
| ¹³C NMR | Not Specified | Fluka AG, Buchs, Switzerland |
This table provides details on the instrumentation and sample origin for the NMR analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds.
The FTIR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the carbon-hydrogen (C-H) bonds of the alkyl chains. The broadness of the -OH stretching band can also provide information about hydrogen bonding. nih.gov FTIR is also a valuable tool for the preliminary qualitative characterization of polyesters and can be used to estimate the composition of copolymers like P3HBV. nih.gov Attenuated Total Reflection (ATR)-FTIR is a common sampling technique that simplifies analysis. nih.gov
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are essential for characterizing materials like this compound, providing insights into their thermal stability, phase transitions, and other temperature-dependent behaviors.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. By monitoring the difference in heat flow between a sample and a reference as a function of temperature, DSC can detect endothermic and exothermic processes such as melting, crystallization, and glass transitions. scielo.br
For polyesters and related compounds, DSC is widely used to determine key thermal properties. For instance, in studies of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biopolymer containing hydroxyvalerate units, DSC is employed to measure the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm). mdpi.comscielo.br These parameters are critical for understanding the material's processability and physical properties. acs.org The glass transition temperature indicates the point at which the amorphous regions of a polymer transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.com The melting temperature corresponds to the transition of the crystalline regions into a disordered, liquid state. specialchem.com
While extensive DSC data exists for polymers incorporating hydroxyvalerate, specific thermal transition data, such as the glass transition or melting point for the isolated small molecule this compound, is not prominently available in the reviewed literature. The application of DSC to this compound would involve heating a small, sealed sample in the DSC instrument and monitoring the heat flow to identify the temperatures at which these phase changes occur. Such data would be valuable for establishing its thermal stability and physical state at various temperatures.
Biological and Biochemical Research of Ethyl 2 Hydroxyvalerate
Metabolic Pathways and Roles in Organisms
Ethyl 2-hydroxyvalerate's biological significance is primarily understood through its hydrolysis into 2-hydroxyvaleric acid and ethanol, a reaction catalyzed by esterase enzymes. The resulting 2-hydroxyvaleric acid is the key molecule that participates in various metabolic pathways.
2-Hydroxyvaleric acid is a recognized metabolite involved in both amino acid and fatty acid metabolism. foodb.cacymitquimica.comhmdb.ca It is classified as a hydroxy fatty acid, indicating its role within lipid metabolic pathways. foodb.cahmdb.ca Specifically, it is associated with fatty acid synthesis and metabolism. foodb.canih.gov
In the context of amino acid metabolism, 2-hydroxyvaleric acid is a metabolite of the branched-chain amino acid (BCAA) leucine. rupahealth.com The breakdown of leucine, primarily in muscle and connective tissues, produces α-Ketoisocaproic acid, which is then converted to 2-hydroxyisovaleric acid and subsequently to 2-hydroxyvaleric acid. rupahealth.com Research has also linked alterations in 2-hydroxyvaleric acid levels to the metabolism of other amino acids, including tryptophan, tyrosine, arginine, and intermediates of the urea (B33335) cycle like ornithine and citrulline. helmholtz-munich.deplos.org
2-Hydroxyvaleric acid is a naturally occurring organic acid found in human biofluids, including blood, urine, and feces. foodb.cahmdb.caamdb.onlinehmdb.ca Its presence in these fluids makes it a potential biomarker for various metabolic states and disorders. For instance, elevated levels in urine have been observed in several metabolic conditions. foodb.caamdb.online Studies have also detected 2-hydroxyvaleric acid in serum, where its concentration can be influenced by factors such as diet and certain medical treatments. plos.orgnih.gov
Elevated levels of 2-hydroxyvaleric acid are often associated with certain metabolic disorders, serving as a key diagnostic indicator.
The presence of 2-hydroxyvaleric acid in urine is linked to lactic acidosis. foodb.caamdb.online This condition can occur in Succinic Acidemia, a rare inherited metabolic disorder characterized by a buildup of succinic acid and congenital lactic acidosis due to decreased activity of NADH-cytochrome c reductase. foodb.cahmdb.caamdb.onlinecontaminantdb.ca
Increased urinary levels of 2-hydroxyvaleric acid are also found in Propionyl-CoA Carboxylase Deficiency. foodb.cahmdb.caamdb.onlinecontaminantdb.cabiodeep.cn This is an autosomal recessive disorder affecting the breakdown of certain proteins and fats, leading to the accumulation of harmful substances in the blood and urine. amdb.online Similarly, Multiple Carboxylase Deficiency (MCD), another inherited metabolic disorder, is associated with elevated urinary excretion of 2-hydroxyvaleric acid. foodb.cahmdb.caamdb.onlinebiodeep.cn
Table 1: Association of 2-Hydroxyvaleric Acid with Metabolic Disorders
| Disorder | Associated Finding | References |
|---|---|---|
| Lactic Acidosis | Presence of 2-hydroxyvaleric acid in urine. | foodb.caamdb.online |
| Succinic Acidemia | Presence of 2-hydroxyvaleric acid in urine, associated with congenital lactic acidosis. | foodb.cahmdb.caamdb.onlinecontaminantdb.ca |
| Propionyl-CoA Carboxylase Deficiency | Elevated levels of 2-hydroxyvaleric acid in urine. | foodb.cahmdb.caamdb.onlinecontaminantdb.cabiodeep.cn |
| Multiple Carboxylase Deficiency | Increased urinary excretion of 2-hydroxyvaleric acid. | foodb.cahmdb.caamdb.onlinebiodeep.cn |
| Maple Syrup Urine Disease (MSUD) | Significantly elevated levels in blood and urine. | rupahealth.com |
Association with Metabolic Disorders
Enzymatic Interactions and Biotransformations
The primary enzymatic interaction of this compound is its hydrolysis by esterases to yield 2-hydroxyvaleric acid and ethanol. The resulting 2-hydroxyvaleric acid can then undergo further biotransformations. For example, it can be oxidized to form ethyl 2-oxovalerate.
In the context of drug development, particularly for anti-tuberculosis agents, this compound has been used as a starting material in the synthesis of potential inhibitors for the enzyme ketol-acid reductoisomerase (KARI). uq.edu.au This enzyme is crucial in the branched-chain amino acid biosynthesis pathway of bacteria. uq.edu.au The synthesis involved the oxidation and subsequent bromination of this compound. uq.edu.au
Furthermore, research on lactate (B86563) dehydrogenases has shown that some of these enzymes can act on 2-hydroxyvaleric acid. For example, mammalian lactate dehydrogenase D (LDHD) exhibits catalytic activity for D-2-hydroxyacids, including D-2-hydroxyvaleric acid. rcsb.org Certain bacterial L-lactate dehydrogenases also show activity with (S)-2-hydroxyvaleric acid. nih.gov
Substrate Promiscuity on Serine Ester Hydrolases
Serine ester hydrolases represent a broad class of enzymes that utilize a catalytic triad, typically composed of serine, aspartate/glutamate, and histidine, to hydrolyze ester bonds. mdpi.com A key area of research for these enzymes is their "substrate promiscuity," which refers to the ability of a single enzyme to recognize and act upon a wide range of different substrate molecules. mdpi.comcsic.es This versatility makes them valuable biocatalysts for industrial applications.
The relationship between an enzyme's promiscuity and its selectivity is a subject of ongoing investigation. Finding naturally occurring enzymes that are both highly promiscuous and highly selective for specific enantiomers (chiral forms of a molecule) is rare. mdpi.com To understand these properties, researchers often screen large and diverse libraries of esters against various hydrolases. mdpi.comcsic.es These libraries frequently contain a variety of ester types, including those with different alkyl chains and functional groups, such as hydroxyvalerates, to probe the limits of the enzyme's active site. researchgate.net
Recent studies have demonstrated that substrate promiscuity is not a fixed trait and can be engineered. In one study, a serine ester hydrolase known as EH102, which originally had a very narrow substrate scope (acting on only 16 out of 96 tested esters), was rationally redesigned. csic.esresearchgate.net Through targeted mutations in its active site, researchers successfully created variants that could hydrolyze a significantly larger number of substrates. Two engineered variants, EH102DM2 and EH102TM2, were able to hydrolyze 51 and 63 different esters, respectively, demonstrating that an enzyme with low initial potential can be transformed into a highly promiscuous biocatalyst. csic.es This work highlights how molecular modeling and rational design can be used to expand the substrate repertoire of serine ester hydrolases, potentially including activity towards esters like this compound.
Enzyme Inhibition Studies of this compound Derivatives
Enzyme inhibition is a critical area of study in biochemistry and pharmaceutical development. Inhibitors are molecules that bind to enzymes and decrease their activity, playing essential roles in regulating metabolic pathways and serving as the basis for many therapeutic drugs. nih.gov The development of new drugs often involves the synthesis of various derivatives of a lead compound to identify structures with potent and selective inhibitory effects against a specific enzyme target. nih.govmdpi.com
Derivatives of various chemical structures are routinely synthesized and tested for their ability to inhibit enzymes involved in disease processes, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and tyrosinase. mdpi.commdpi.com For example, studies have successfully developed hydroxamic acid derivatives as dual inhibitors of COX-2 and 5-LOX and hydroxylated phenylpropanoid derivatives as potent tyrosinase inhibitors. mdpi.commdpi.com
While this compound itself acts as a substrate for hydrolytic enzymes, the scientific literature available does not provide extensive details on enzyme inhibition studies specifically focused on its synthetic derivatives. Research in enzyme inhibition tends to concentrate on other chemical scaffolds known for their therapeutic potential. nih.govmdpi.commdpi.comnih.gov
Biocompatibility and Cellular Interactions
Studies on Poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV) Biocompatibility
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is a biodegradable and biocompatible polymer that has garnered significant interest for biomedical applications. wikipedia.orgnih.govmdpi.com It is a natural, non-toxic aliphatic polyester (B1180765) produced by bacteria as a form of energy storage. wikipedia.orgnih.gov The biocompatibility of PHBV is one of its most significant advantages for medical use, as its degradation products are natural metabolites in the human body, which helps to minimize the risk of inflammatory reactions in tissues. wikipedia.orgresearchgate.net
PHBV is considered a promising material for tissue engineering, particularly for creating scaffolds that support the regeneration of bone and skin. mdpi.comnih.govmdpi.com However, pure PHBV can be brittle and has certain mechanical limitations. nih.govmdpi.com To overcome these drawbacks, PHBV is often blended with other materials to create composites with enhanced properties. Studies have shown that combining PHBV with materials such as Poly(ε-caprolactone) (PCL), wollastonite, and hydroxyapatite (B223615) can improve its mechanical strength and, critically, its interaction with biological cells. mdpi.comfrontiersin.orgnih.gov These composites are designed to be biodegradable, eliminating the need for a second surgery to remove the implant after tissue has healed. mdpi.com
In Vitro Cell Proliferation and Adhesion Studies
The suitability of PHBV for tissue engineering has been confirmed through numerous in vitro studies that assess how different cell types adhere to, grow on, and interact with PHBV-based materials. These studies are crucial for verifying the material's ability to support tissue regeneration.
Electrospun PHBV nanofibers, which mimic the structure of the natural extracellular matrix, have been shown to be excellent substrates for the adhesion and proliferation of human keratinocytes and fibroblasts, making them ideal for skin tissue engineering applications. nih.gov Furthermore, research on PHBV blends and composites has demonstrated enhanced cellular responses. For instance, incorporating wollastonite into PHBV substrates was found to benefit the adhesion of osteoblasts (bone-forming cells) and promote a higher rate of proliferation and differentiation compared to pure PHBV. nih.gov Similarly, enriching PHBV scaffolds with hydroxyapatite particles has been shown to improve the adhesion, spreading, and proliferation of osteoblast-like cells. frontiersin.org
Studies have also explored the effects of modifying the surface of PHBV. Plasma treatment of PHBV films to create more hydrophilic or hydrophobic surfaces was found to improve the attachment and growth of mouse adipose-derived stem cells compared to untreated PHBV. mdpi.com While PHBV demonstrates strong support for cell function, its performance can differ from standard materials like tissue culture polystyrene (TCP). One study noted that while osteoblast cell numbers were comparable on PHBV and TCP over time, proliferation and certain gene expressions showed a lag on PHBV, which may be due to its rougher and more hydrophobic surface. nih.gov
The tables below summarize key findings from various in vitro studies on PHBV-based materials.
Table 1: In Vitro Cellular Response on Various PHBV-Based Scaffolds
| Cell Type | Substrate Material | Key Findings | Source(s) |
|---|---|---|---|
| Osteoblasts | Pure PHBV vs. Tissue Culture Polystyrene (TCP) | Cell attachment was faster on PHBV than on collagen but slower than on TCP. Cell numbers were comparable over time, but proliferation lagged on PHBV. | nih.gov |
| Osteoblasts | PHBV / Wollastonite Composite | The addition of wollastonite improved osteoblast adhesion, proliferation, and differentiation rates compared to pure PHBV. | nih.gov |
| Osteoblast-like cells (MG-63) | PHBV / Hydroxyapatite (HA) Composite | The PHBV+HA scaffold showed a higher number of cells after 7 days compared to the pure PHBV scaffold, indicating enhanced proliferation. | frontiersin.org |
| Mesenchymal Stem Cells (MSCs) | Pure PHBV vs. PHBV/PCL Blend | Cells showed good viability and growth on all scaffolds. The blend of PHBV with PCL showed improved performance for new bone formation in vivo compared to pure PHBV. | mdpi.com |
Table 2: Effect of Surface Treatment on Stem Cell Interaction with PHBV
| Surface Type | Treatment | Key Cellular Finding | Source(s) |
|---|---|---|---|
| PHBV Hydrophilic | CH₄/O₂ Plasma | Showed better mouse adipose-derived stem cell proliferation compared to untreated and hydrophobic surfaces. | mdpi.com |
| PHBV Hydrophobic | C₂H₂F₄ Plasma | Showed improved cell attachment and growth compared to untreated surfaces, but less than the hydrophilic surface. | mdpi.com |
| Untreated PHBV | None | Cell proliferation on the normal PHBV surface was negligible in the study. | mdpi.com |
Toxicological Research and Safety Assessment of Ethyl 2 Hydroxyvalerate
Mechanistic Toxicology Studies: A Knowledge Gap
Detailed mechanistic toxicology studies are crucial for understanding how a chemical substance can cause harm. This involves examining its interactions with cellular components and molecular pathways.
Investigating Cellular and Molecular Mechanisms of Toxicity
There is no available research that delves into the specific cellular and molecular mechanisms of toxicity for Ethyl 2-hydroxyvalerate. Studies of this nature would typically investigate effects on cell viability, apoptosis, oxidative stress, and potential interactions with specific cellular receptors or signaling pathways. The absence of such data means that the foundational understanding of how this compound might induce toxicity at a cellular level is missing.
Metabolism and Metabolite Identification in Toxicological Contexts
The biotransformation of a chemical, or its metabolism, is a key determinant of its potential toxicity. The process can either detoxify a substance or, in some cases, convert it into more toxic metabolites. For this compound, there are no published studies that identify its metabolic pathways or the resulting metabolites in any biological system. This lack of information prevents an assessment of whether its metabolic products could pose a toxicological risk.
Computational Toxicology and ADME-Tox Profiling: In Silico Assessments Awaited
In the absence of experimental data, computational toxicology models are often used to predict the potential for adverse effects. These in silico methods can provide initial estimates of a compound's properties related to absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox).
In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME)
A computational assessment of the ADME properties of this compound has not been published. Such an analysis would predict how the compound is likely to be taken up by the body, where it might accumulate, how it may be metabolized, and how it is likely to be eliminated.
Computational Prediction of Toxicity Endpoints
There are no available in silico predictions for key toxicity endpoints for this compound. These predictions would typically assess the likelihood of the compound causing long-term effects such as carcinogenicity, genetic mutations (mutagenicity), liver damage (hepatotoxicity), or heart damage (cardiotoxicity).
Prediction of Interactions with Drug Transporters and Enzymes
The potential for this compound to interact with crucial drug-metabolizing enzymes and transporters has not been evaluated using computational models. This includes key players in drug disposition such as cytochrome P450 enzymes (CYPs), Organic Anion Transporters (OATPs), and Organic Cation Transporter 2 (OCT2). Understanding these interactions is vital for predicting potential drug-drug interactions and idiosyncratic toxicities.
Environmental Fate and Degradation Research
Biodegradation Studies
Biodegradation is a primary pathway for the environmental removal of organic compounds like Ethyl 2-hydroxyvalerate. This process is mediated by microorganisms that utilize the compound as a carbon and energy source.
While specific studies on the biodegradation of pure this compound in different environmental matrices are not widely documented, the degradation of the hydroxyvalerate moiety within polymer structures has been observed in various environments. It is anticipated that as a simple ester, this compound would be readily biodegradable in soil, water, and compost. Microorganisms in these environments produce esterases and other enzymes that can hydrolyze the ester bond, initiating the degradation process.
Soil: In soil environments, a diverse community of bacteria and fungi are capable of degrading polyesters. The degradation of polymers containing hydroxyvalerate suggests that the monomer unit itself is susceptible to microbial attack.
Water: In aquatic systems, microbial populations are also expected to facilitate the biodegradation of this compound. The rate of degradation would likely be influenced by the microbial density and nutrient availability in the water body.
Compost: Composting provides an optimal environment for biodegradation due to elevated temperatures, high moisture content, and a rich microbial community. Under these conditions, the rapid degradation of biodegradable polyesters is observed, and it is expected that this compound would also exhibit a high rate of biodegradation.
Table 1: Illustrative Biodegradation of this compound in Different Environmental Compartments
| Environmental Compartment | Expected Primary Degradation Pathway | Key Microbial Players (Anticipated) | Estimated Degradation Rate (Illustrative) |
| Soil | Aerobic microbial degradation | Bacteria (e.g., Pseudomonas, Bacillus), Fungi | Moderate to High |
| Water | Aerobic and anaerobic microbial degradation | Bacteria, Phytoplankton | Low to Moderate |
| Compost | Thermophilic microbial degradation | Thermophilic Bacteria and Fungi | High |
Note: This table is illustrative and based on the expected behavior of simple esters in these environments, as specific data for this compound is limited.
Several factors can influence the rate at which this compound biodegrades in the environment.
Temperature: Generally, an increase in temperature accelerates microbial activity and enzymatic reactions, leading to a higher rate of biodegradation. This is particularly evident in composting environments where thermophilic conditions significantly enhance the degradation of organic matter.
Molecular Weight: For esters, lower molecular weight compounds are typically more readily available to microorganisms and degrade faster than their polymeric counterparts. As a small molecule, this compound is expected to be more rapidly biodegraded than high molecular weight polyesters like PHBV.
HV Content (in polymers): In the context of copolymers like PHBV, the content of hydroxyvalerate (HV) can influence the physical properties and crystallinity of the polymer, which in turn affects the rate of enzymatic degradation. However, for the monomeric ester, this factor is not directly applicable.
Table 2: Factors Influencing the Biodegradation Rate of Short-Chain Esters
| Factor | Influence on Degradation Rate | Rationale |
| Temperature | Increases with rising temperature (up to an optimum) | Enhanced microbial metabolism and enzyme kinetics. |
| Moisture | Increases with higher moisture content | Water is essential for microbial activity and hydrolytic processes. |
| pH | Optimal degradation occurs within a specific pH range | Microbial enzymes have optimal pH ranges for activity. |
| Oxygen Availability | Aerobic conditions generally favor faster degradation | Aerobic respiration yields more energy for microorganisms. |
| Nutrient Availability | Increased availability of nutrients (N, P) can enhance degradation | Supports microbial growth and proliferation. |
Hydrolytic and Photolytic Degradation Processes
In addition to biodegradation, this compound can be degraded through abiotic processes such as hydrolysis and photolysis.
Hydrolytic Degradation: As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to yield 2-hydroxyvaleric acid and ethanol. chemguide.co.uklibretexts.orgwikipedia.org This reaction can be catalyzed by both acids and bases. chemguide.co.uklibretexts.orgwikipedia.org In the environment, the pH of the surrounding medium (water, soil) will influence the rate of hydrolysis. chemguide.co.uk Alkaline hydrolysis, also known as saponification, is typically faster and irreversible compared to acid-catalyzed hydrolysis, which is a reversible process. chemguide.co.ukwikipedia.org The reaction with pure water is generally very slow. chemguide.co.uk
Photolytic Degradation: Photolytic degradation, or photolysis, involves the breakdown of a compound by light energy, particularly ultraviolet (UV) radiation from the sun. While specific photolysis studies on this compound are scarce, organic esters can undergo photodegradation through various mechanisms, including the cleavage of chemical bonds upon absorption of light energy. The presence of chromophores within the molecule can enhance its susceptibility to photolysis. The effectiveness of photolytic degradation in the environment depends on factors such as the intensity of sunlight and the presence of photosensitizing agents in the environmental matrix.
Environmental Monitoring and Detection Methodologies
The detection and quantification of this compound in environmental samples such as air, water, and soil are crucial for assessing its environmental presence and fate. While specific standardized methods for this compound may not be established, general analytical techniques for volatile organic compounds (VOCs) are applicable.
Sample Preparation: For water and soil samples, techniques like purge-and-trap or headspace analysis are commonly used to extract and concentrate volatile compounds like this compound before analysis.
Analytical Techniques: Gas chromatography (GC) is the most widely used technique for the separation and analysis of volatile organic compounds. nih.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides high sensitivity and specificity for the identification and quantification of the target compound. nih.gov High-performance liquid chromatography (HPLC) could also be adapted for its analysis, particularly if derivatization is employed to enhance detection.
Table 3: Potential Analytical Methods for the Detection of this compound in Environmental Samples
| Analytical Technique | Detector | Sample Matrix | Common Sample Preparation |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Air, Water, Soil | Purge-and-Trap, Headspace, Solvent Extraction |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Air, Water, Soil | Purge-and-Trap, Headspace, Solvent Extraction |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis or Refractive Index Detector | Water, Soil Extracts | Direct Injection, Derivatization |
Computational Chemistry and Molecular Modeling of Ethyl 2 Hydroxyvalerate
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of Ethyl 2-hydroxyvalerate, particularly in the context of its enzymatic synthesis. A common enzyme class for ester synthesis is the lipases. MD simulations can model the interaction of this compound and its precursors (valeric acid and ethanol) with a lipase, such as Candida antarctica lipase B (CALB), in a non-aqueous solvent environment, which is typical for esterification reactions nih.govemerginginvestigators.orgacs.org.
These simulations can reveal key information about the binding of the substrates in the active site of the enzyme, the conformational changes the enzyme undergoes to accommodate the substrates, and the role of the solvent in the reaction. For instance, MD simulations have shown that the flexibility of lipases is reduced in organic solvents compared to aqueous environments, which can impact their catalytic activity nih.gov. The stability of the enzyme-substrate complex can be assessed by calculating the root mean square deviation (RMSD) of the protein backbone over the simulation time emerginginvestigators.org.
A hypothetical MD simulation setup to study the synthesis of this compound catalyzed by CALB is summarized in the table below.
| Parameter | Value/Description | Reference/Rationale |
| Enzyme | Candida antarctica lipase B (CALB) | Widely used and stable lipase for ester synthesis nih.govacs.org. |
| Substrates | 2-hydroxyvaleric acid, Ethanol | Precursors for this compound synthesis. |
| Solvent | Hexane | A non-polar organic solvent commonly used in esterification acs.org. |
| Force Field | GROMOS96, AMBER | Commonly used force fields for protein and small molecule simulations emerginginvestigators.orgacs.org. |
| Simulation Time | 100 ns | A typical timescale to observe binding events and conformational changes. |
| Temperature | 300 K | Representative of typical reaction conditions. |
| Pressure | 1 bar | Standard atmospheric pressure. |
By analyzing the trajectories from such simulations, researchers can identify key amino acid residues involved in substrate binding and catalysis. This information is invaluable for understanding the enzyme's mechanism and for its rational design, as discussed in section 7.4.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of this compound. These methods can be used to calculate a variety of molecular properties that are difficult to measure experimentally acs.orgchemrevlett.com.
For this compound, quantum chemical calculations can be used to:
Determine the optimized 3D geometry: This provides accurate bond lengths and angles.
Calculate vibrational frequencies: These can be compared with experimental infrared (IR) spectra to confirm the structure.
Predict NMR chemical shifts: Assisting in the interpretation of experimental NMR data.
Map the electrostatic potential surface: This reveals the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its intermolecular interactions chemrevlett.com.
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity chemrevlett.com.
Furthermore, quantum chemical calculations can be used to model the reaction mechanism of the synthesis or hydrolysis of this compound. For example, the mechanism of ester hydrolysis can be studied to understand the role of acid or base catalysts and the formation of tetrahedral intermediates ic.ac.ukic.ac.uk. Such calculations can determine the activation energies for different reaction pathways, helping to elucidate the most favorable mechanism ic.ac.uk.
Below is a table of hypothetical quantum chemical properties for this compound, calculated using a typical DFT method (B3LYP/6-311G(d,p)) mdpi.com.
| Property | Hypothetical Calculated Value | Significance |
| Optimized Bond Length (C=O) | 1.21 Å | Fundamental geometric parameter. |
| Optimized Bond Angle (O-C=O) | 125° | Fundamental geometric parameter. |
| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
While this compound itself is a single compound, SAR and QSAR studies become relevant when considering a series of related hydroxyalkanoate esters. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property researchgate.net.
For a series of esters structurally related to this compound, a QSAR model could be developed to predict their rate of enzymatic synthesis or their affinity for a particular biological target. The first step in developing a QSAR model is to generate a set of molecular descriptors for each compound in the series. These descriptors can be classified as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, molecular connectivity.
3D descriptors: Molecular surface area, volume, shape indices.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges acs.orgresearchgate.net.
Once the descriptors are calculated, a mathematical model (e.g., multiple linear regression, partial least squares) is built to correlate the descriptors with the observed activity. Such a model can then be used to predict the activity of new, unsynthesized compounds. For instance, a QSAR model could be developed for the lipase-catalyzed synthesis of a series of alkyl 2-hydroxyvalerates to understand how the alkyl chain length affects the reaction rate nih.gov.
A hypothetical QSAR study for a series of alkyl 2-hydroxyvalerates is outlined in the table below.
| Compound (Alkyl Group) | LogP (Descriptor) | Steric Parameter (Descriptor) | Observed Reaction Rate (Activity) |
| Methyl | 0.8 | 0.52 | 1.2 |
| Ethyl | 1.3 | 0.56 | 1.5 |
| Propyl | 1.8 | 0.68 | 1.3 |
| Isopropyl | 1.7 | 0.76 | 0.9 |
| Butyl | 2.3 | 0.68 | 1.1 |
The resulting QSAR equation might take the form: Reaction Rate = c0 + c1(LogP) + c2(Steric Parameter)
This model could then be used to guide the selection of new esters for synthesis with potentially improved properties.
In Silico Enzyme Engineering and Rational Design
The synthesis of chiral molecules like this compound often requires enzymes with high enantioselectivity. In silico enzyme engineering and rational design are computational approaches used to modify enzymes to improve their properties, such as activity, stability, and selectivity nih.govub.edunih.gov.
For the enzymatic synthesis of this compound, rational design could be applied to a lipase to enhance its catalytic efficiency or to alter its substrate specificity to favor the formation of this particular ester researchgate.net. The process typically involves the following steps:
Starting Point: A known 3D structure of a suitable enzyme (e.g., a lipase) is obtained from the Protein Data Bank.
Active Site Analysis: The active site of the enzyme is analyzed, often with the substrate (or a transition state analog) docked into it. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.netnih.gov.
Mutation Site Selection: Amino acid residues in and around the active site are identified as potential targets for mutation. These residues may be involved in substrate binding, catalysis, or controlling access to the active site nih.govnih.gov.
In Silico Mutagenesis: The selected amino acid residues are computationally mutated to other amino acids.
Evaluation of Mutants: The effect of each mutation is evaluated using computational methods. For example, MD simulations can be run on the mutant enzymes to assess their stability and the binding of the substrate. Quantum mechanics/molecular mechanics (QM/MM) methods can be used to calculate the reaction barriers for the enzymatic reaction in the wild-type and mutant enzymes nih.gov.
The table below presents hypothetical results from a rational design study on a lipase for improved synthesis of this compound.
| Mutation | Location | Predicted Effect | Rationale |
| W104A | Near active site entrance | Increased substrate access | Replacing a bulky tryptophan (W) with a smaller alanine (A) may widen the substrate channel. |
| T103G | Acyl-binding pocket | Altered enantioselectivity | Modification of the stereospecificity pocket can favor the binding of one enantiomer of the substrate scilit.com. |
| L278F | Substrate binding pocket | Increased affinity for valerate (B167501) | Replacing leucine (L) with phenylalanine (F) could introduce favorable pi-pi stacking interactions with the substrate. |
Based on these in silico predictions, the most promising mutants can be selected for experimental validation, thereby reducing the time and cost associated with traditional directed evolution approaches nih.gov.
Q & A
Q. What are the established synthetic routes for Ethyl 2-hydroxyvalerate, and how do reaction conditions influence yield and purity?
this compound is synthesized via esterification of 2-hydroxyvaleric acid with ethanol under acidic catalysis or via nucleophilic substitution reactions. For example, reacting 2-bromovalerate with ethyl (−)-2-hydroxyvalerate in the presence of NaH yields diastereomeric diesters (5:1 ratio), which are separable by flash chromatography . Key factors include solvent choice (e.g., diethyl ether for extraction), base strength (NaH vs. milder alternatives), and temperature control to minimize racemization. Yield optimization requires careful pH adjustment during aqueous workups and neutralization with NaHCO₃ .
Q. Which analytical methods are most effective for quantifying this compound in complex matrices like biological fluids?
Gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) is widely used. This compound has been validated as an internal standard for ester quantification in wine aroma studies. Key parameters include split ratios (50:1 optimal), desorption times (5 min), and dilution with model wine to reduce ion trap saturation and matrix interference . Calibration curves should account for polarity differences, and retention indices must match reference standards (e.g., Table 2 in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic roles of this compound across disease models?
this compound (or its free acid, 2-hydroxyvalerate) exhibits context-dependent metabolic behavior. In dairy calves infected with M. haemolytica, 2-hydroxyvalerate levels decrease significantly (p < 0.05), suggesting it is consumed during immune response . Conversely, in rheumatoid arthritis (RA), elevated plasma 2-hydroxyvalerate correlates with disease activity, implicating dysregulated fructose/mannose metabolism . To reconcile these findings, researchers should:
Q. What experimental strategies mitigate stereochemical interference during this compound synthesis for chiral ligand applications?
Diastereomeric purity is critical for ligands in asymmetric catalysis. When synthesizing derivatives like Me₂-TODGA, use enantiomerically pure starting materials (e.g., ethyl (−)-2-hydroxyvalerate) and optimize reaction stoichiometry to favor desired diastereomers (e.g., 5:1 ratio for compound 6) . Post-synthesis, employ chiral HPLC or NMR (e.g., Mosher ester analysis) to confirm configuration. Saponification of esters to acids (e.g., compound 5) followed by Schotten-Baumann conditions ensures high enantiomeric excess in final products .
Q. How should researchers design metabolomic studies to distinguish this compound’s diagnostic potential across pathologies?
- Cohort stratification : Compare metabolite levels in RA (high activity vs. moderate) and bovine respiratory infections (viral vs. bacterial) .
- Multivariate analysis : Apply PLS-DA models with VIP scores >1.5 to identify biomarkers (e.g., 2-hydroxyvalerate VIP = 1.8 in RA) .
- Pathway enrichment : Use tools like MetaboAnalyst to map altered pathways (e.g., citric acid cycle in RA vs. ketone metabolism in infections ).
- Validation : Replicate findings in independent cohorts and cross-validate with enzymatic assays .
Methodological Guidance
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Storage : Keep in airtight containers away from ignition sources (flash point = 61°C) .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye irritation (GHS07: H315, H319) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (H335) .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .
Q. How can researchers optimize literature reviews on this compound while avoiding unreliable sources?
- Database selection : Prioritize ACS Publications, RSC journals (e.g., New Journal of Chemistry ), and metabolomics repositories (e.g., Metabolights).
- Search strategy : Use keywords like "2-hydroxyvalerate + metabolism" or "this compound + synthesis" with Boolean operators.
- Critical appraisal : Exclude non-peer-reviewed sources (e.g., commercial sites like Chemsrc ). Cross-check data against primary literature (e.g., GC-MS parameters in vs. synthesis protocols in ).
Data Presentation Standards
- Tables/Figures : Include retention indices (Table 2 in ), diastereomer ratios , and pathway maps .
- Ethics : For human/animal studies, document IRB approval and participant selection criteria (e.g., RA patient stratification ) .
- Reproducibility : Publish raw NMR/GC-MS spectra in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
